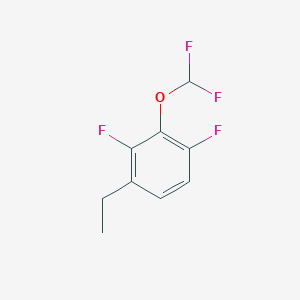
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,3-difluoro-4-ethylbenzene, is reacted with a difluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction: Reduction reactions can be used to remove fluorine atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .
科学的研究の応用
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceutical agents due to their unique properties.
作用機序
The mechanism by which 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms and the difluoromethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting various molecular pathways .
類似化合物との比較
Similar Compounds
1,3-Difluoro-4-ethylbenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
2,4-Difluoromethoxy-1-ethylbenzene: Has a different substitution pattern, affecting its chemical properties.
1,3-Difluoro-2-methoxy-4-ethylbenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is unique due to the presence of both fluorine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
特性
分子式 |
C9H8F4O |
|---|---|
分子量 |
208.15 g/mol |
IUPAC名 |
3-(difluoromethoxy)-1-ethyl-2,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-3-4-6(10)8(7(5)11)14-9(12)13/h3-4,9H,2H2,1H3 |
InChIキー |
FGWGKXWRTAHTGX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)F)OC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















